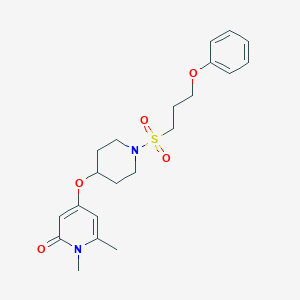
1,6-dimethyl-4-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-dimethyl-4-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H28N2O5S and its molecular weight is 420.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Highly Potent Fluorescence-Tagged Ligands
Research on derivatives of (3-phenoxypropyl)piperidine has led to the development of highly potent fluorescence-tagged ligands for the histamine H3 receptor. These compounds, synthesized from piperidine, exhibit excellent affinities for the histamine hH3 receptor, with some being among the most potent ligands known. They serve as critical tools for identifying and understanding the binding site on the histamine H3 receptor, contributing significantly to the field of receptor-ligand interaction studies (Amon et al., 2007).
Heterocyclic Synthesis
The compound has also been implicated in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, which are crucial in medicinal chemistry. Through strategic reactions involving key intermediates, researchers have synthesized a variety of compounds with potential biological activities. These synthetic strategies and the resultant novel compounds contribute to the development of heterocyclic chemistry and its application in drug discovery (Fadda et al., 2012).
Molecular Dynamics and Chemical Design
In a notable application, dimethyl(pyridin-2-yl)sulfonium-based oxime has been designed to reverse the aging process of organophosphorus inhibited acetylcholinesterase (AChE) and reactivate the aged-AChE adduct. This research underscores the compound's potential in therapeutic interventions against organophosphorus poisoning, demonstrating the versatility of pyridinyl-based structures in chemical design and pharmacological innovation (Chandar et al., 2014).
Antioxidant Properties and Biological Activity
Further, studies on the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols reveal interesting antioxidant properties. These compounds, synthesized from corresponding bromopyridine precursors, have shown to be among the most effective phenolic chain-breaking antioxidants reported. This research highlights the compound's role in addressing oxidative stress-related conditions, contributing to the understanding of antioxidant mechanisms at the molecular level (Wijtmans et al., 2004).
Supramolecular Chemistry
Lastly, the study of supramolecular complexes involving sulfadiazine and pyridines demonstrates the compound's relevance in crystal engineering. Through hydrogen-bond motifs and crystal structures analysis, researchers have explored the interactions between sulfadiazine and pyridines, contributing to the broader field of supramolecular chemistry and the design of molecular architectures (Elacqua et al., 2013).
Eigenschaften
IUPAC Name |
1,6-dimethyl-4-[1-(3-phenoxypropylsulfonyl)piperidin-4-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-17-15-20(16-21(24)22(17)2)28-19-9-11-23(12-10-19)29(25,26)14-6-13-27-18-7-4-3-5-8-18/h3-5,7-8,15-16,19H,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVMKUGYDGPAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B2750777.png)
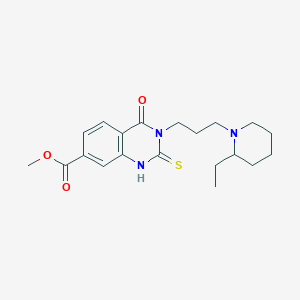
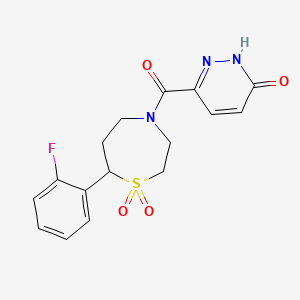

![N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2750787.png)
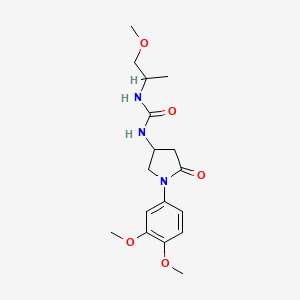
![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/no-structure.png)
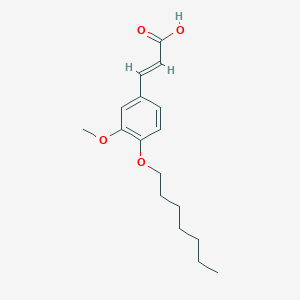
![4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2750792.png)

![1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea](/img/structure/B2750794.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2750795.png)
![3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2750796.png)
![(E)-N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-nitrophenyl)prop-2-enamide](/img/structure/B2750797.png)
